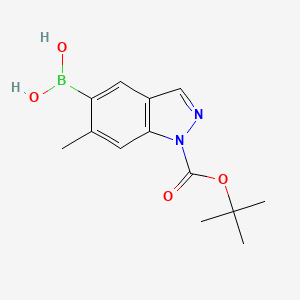
2-Amino-2-methylpent-4-ynoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpent-4-ynoic acid hydrochloride is an organic compound with the molecular formula C5H9NO2·HCl. It is a white crystalline powder that is soluble in water. This compound is used as a neurotransmitter agonist and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpent-4-ynoic acid hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-ol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methylpent-4-ynoic acid hydrochloride has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in neurotransmission and neuroprotection.
Medicine: Investigated for its potential in treating neurological and psychiatric disorders such as Parkinson’s disease, Alzheimer’s disease, depression, anxiety, and addiction.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
2-Amino-2-methylpent-4-ynoic acid hydrochloride acts as an agonist of the AMPA receptor, a type of glutamate receptor involved in the transmission of signals between neurons in the brain. When this compound binds to the receptor, it activates the receptor, leading to the release of neurotransmitters such as glutamate and GABA. These neurotransmitters play a crucial role in the regulation of mood and cognition.
Comparison with Similar Compounds
- 2-Amino-3-methylpentanoic acid
- 2-Amino-2-methylbutanoic acid
- 2-Amino-2-methylhexanoic acid
Comparison: 2-Amino-2-methylpent-4-ynoic acid hydrochloride is unique due to its specific structure, which allows it to act as an agonist of the AMPA receptor. This distinguishes it from other similar compounds that may not have the same receptor affinity or therapeutic potential.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-amino-2-methylpent-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H |
InChI Key |
CKYARWJSMYTCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)



![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)


![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
